![molecular formula C12H16N2 B6360846 (S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline CAS No. 1414960-52-3](/img/structure/B6360846.png)
(S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline
Overview
Description
(S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline is a nitrogen-containing heterocyclic compound It is a derivative of quinoxaline, which is a bicyclic aromatic compound consisting of a benzene ring fused to a pyrazine ring
Mechanism of Action
Target of Action
Quinoxaline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures
Mode of Action
Quinoxaline derivatives have been reported to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor signaling, or disrupting cellular structures
Biochemical Pathways
Quinoxaline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets
Pharmacokinetics
A study on similar quinoxaline derivatives suggests that they have good pharmacokinetic profiles and drug-likeness properties
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 1,2-diaminobenzene with a suitable ketone or aldehyde, followed by cyclization to form the quinoxaline ring. The reaction conditions often include the use of catalysts such as molecular iodine or transition metals, and the reactions are typically carried out in solvents like ethanol or under solvent-free conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact. Green chemistry approaches, such as the use of water as a solvent and the avoidance of hazardous reagents, are increasingly being adopted .
Chemical Reactions Analysis
Types of Reactions
(S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reactions are typically carried out under mild to moderate conditions, often in the presence of catalysts .
Major Products Formed
The major products formed from these reactions include a variety of substituted quinoxalines, which can have different functional groups attached to the ring system. These products are of interest for their potential biological activities .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that (S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline exhibits potential anticancer activity. Studies have shown that quinoxaline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of this compound have been tested for their ability to interact with specific molecular targets involved in cancer progression .
Antiviral and Antibacterial Activities
This compound has also been investigated for its antiviral and antibacterial properties. Preliminary studies suggest that it may modulate enzyme activity or receptor interactions that are crucial for viral replication and bacterial growth. The unique structural features of the compound enhance its interaction with biological targets .
Neuropsychiatric Applications
Recent developments have identified this compound as a candidate for treating neuropsychiatric disorders. Its structural analogs have shown promising results in binding to serotonin and dopamine receptors, which are critical in managing conditions such as schizophrenia and depression .
Biological Studies
Mechanism of Action
The mechanism of action for this compound involves interactions with various biological targets. It can inhibit enzyme activity or block receptor signaling pathways that are essential for cellular communication and function . This versatility allows the compound to influence multiple biochemical pathways.
Biochemical Pathways
This compound has been shown to affect several biochemical pathways depending on its target interactions. For example, it may interfere with pathways involved in cell cycle regulation or apoptosis . Such properties are vital for developing therapeutic agents aimed at specific diseases.
Material Science
Optoelectronic Applications
In material science, this compound and its derivatives are being explored for use in optoelectronic materials and organic semiconductors. Their unique electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline include:
Quinoxaline: The parent compound, which has a similar structure but lacks the hexahydro modification.
Pyrrolo[1,2-a]quinoxaline: A related compound with a fused pyrrole ring.
Imidazo[1,5-a]quinoxaline: Another related compound with a fused imidazole ring
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity. Its hexahydro modification provides additional flexibility and potential for interactions with biological targets, making it a valuable compound for drug development .
Biological Activity
(S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline is a heterocyclic compound belonging to the quinoxaline family. This compound has garnered attention in medicinal chemistry for its potential biological activities, including anticancer, antiviral, and antibacterial properties. This article explores the biological activity of this compound through various research findings and case studies.
Overview
- IUPAC Name : (6aS)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline
- Molecular Formula : C12H16N2
- CAS Number : 1414960-52-3
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Common methods include the condensation of 1,2-diaminobenzene with ketones or aldehydes under specific catalytic conditions such as molecular iodine or transition metals in solvents like ethanol.
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinoxaline derivatives. For instance:
- A systematic review indicated that while some quinoxaline derivatives exhibit antiviral activity against herpes simplex virus (HSV), their efficacy remains lower compared to established antiviral agents like aphidicolin .
- In a study evaluating various compounds including quinoxaline derivatives against human cytomegalovirus (HCMV), certain derivatives showed promising inhibitory effects with IC50 values indicating significant antiviral activity .
Compound | HCMV Pol Activity IC50 (nM) | HCMV Pra Activity IC50 (nM) |
---|---|---|
Compound 9 | 620 | 100 |
Compound 10 | 4 | 1 |
Ganciclovir | - | 1300 |
Acyclovir | - | >20,000 |
Anticancer Activity
Research has also focused on the anticancer properties of this compound. Quinoxaline derivatives have been shown to interact with various biological targets involved in cancer progression:
- A study on structure-activity relationships revealed that specific substitutions on the quinoxaline structure enhanced its cytotoxicity against cancer cell lines. Compounds with alkyl substitutions demonstrated stronger interactions with target receptors involved in tumor growth inhibition .
Antibacterial Activity
The antibacterial potential of this compound has also been investigated:
- Various derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Studies and Research Findings
- Antiviral Efficacy : A study demonstrated that certain quinoxaline derivatives exhibited lower cytotoxicity while maintaining antiviral activity against HSV. The findings suggest potential for further development in antiviral therapies targeting viral replication mechanisms .
- Cytotoxicity and Selectivity : In evaluating a series of synthesized quinoxaline compounds for anticancer activity, it was found that compounds with specific functional groups showed selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment .
- Mechanistic Insights : Mechanistic studies have indicated that the biological activity of these compounds may be linked to their ability to induce oxidative stress in target cells or inhibit key enzymes involved in cellular metabolism and proliferation .
Properties
IUPAC Name |
(6aS)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-7-12-11(6-1)13-9-10-5-3-4-8-14(10)12/h1-2,6-7,10,13H,3-5,8-9H2/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWGNIXGOYARFJ-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2[C@@H](C1)CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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